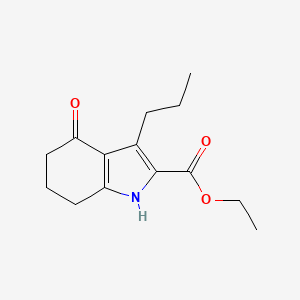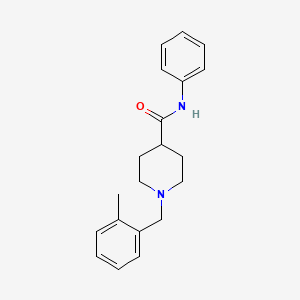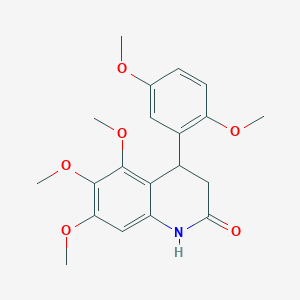![molecular formula C14H13N3O B4435599 4-(1-pyrrolidinyl)[1]benzofuro[3,2-d]pyrimidine](/img/structure/B4435599.png)
4-(1-pyrrolidinyl)[1]benzofuro[3,2-d]pyrimidine
Overview
Description
4-(1-pyrrolidinyl)[1]benzofuro[3,2-d]pyrimidine is a useful research compound. Its molecular formula is C14H13N3O and its molecular weight is 239.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 239.105862047 g/mol and the complexity rating of the compound is 305. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of 4-(1-pyrrolidinyl)1Similar compounds have been found to inhibit the activity of poly adp ribose polymerase-1 (parp-1) , a crucial enzyme involved in DNA damage repair, gene transcription, and cell apoptosis in cancer cells .
Mode of Action
The exact mode of action of 4-(1-pyrrolidinyl)1It’s suggested that similar compounds could inhibit the repair of dna single-strand breakage and aggravate dna double-strand breakage by inhibiting parp-1 activity .
Biochemical Pathways
The biochemical pathways affected by 4-(1-pyrrolidinyl)1Similar compounds have been found to promote the apoptosis of cancer cells through the mitochondrial apoptosis pathway .
Pharmacokinetics
The pharmacokinetic properties of 4-(1-pyrrolidinyl)1
Result of Action
The molecular and cellular effects of 4-(1-pyrrolidinyl)1Similar compounds have been found to promote the apoptosis of cancer cells .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 4-(1-pyrrolidinyl)1
Future Directions
Biochemical Analysis
Biochemical Properties
4-(1-Pyrrolidinyl)1benzofuro[3,2-d]pyrimidine plays a significant role in various biochemical reactions. It has been shown to interact with several enzymes, proteins, and other biomolecules. One notable interaction is with the enzyme poly(ADP-ribose) polymerase (PARP-1), where 4-(1-Pyrrolidinyl)1benzofuro[3,2-d]pyrimidine acts as an inhibitor . This inhibition can lead to the accumulation of DNA damage in cells, as PARP-1 is involved in DNA repair processes. Additionally, the compound has been observed to interact with other proteins involved in cell signaling pathways, further influencing cellular functions.
Cellular Effects
The effects of 4-(1-Pyrrolidinyl)1benzofuro[3,2-d]pyrimidine on various cell types and cellular processes are profound. In cancer cells, this compound has been shown to induce apoptosis through the mitochondrial pathway . It inhibits the repair of DNA single-strand breaks, leading to the accumulation of double-strand breaks and subsequent cell death. Furthermore, 4-(1-Pyrrolidinyl)1benzofuro[3,2-d]pyrimidine affects cell signaling pathways, gene expression, and cellular metabolism, thereby altering cell function and viability.
Molecular Mechanism
At the molecular level, 4-(1-Pyrrolidinyl)1benzofuro[3,2-d]pyrimidine exerts its effects through several mechanisms. It binds to the active site of PARP-1, inhibiting its enzymatic activity . This inhibition prevents the repair of DNA damage, leading to the activation of cell death pathways. Additionally, the compound may interact with other biomolecules, such as kinases, to modulate cell signaling and gene expression. These interactions contribute to its overall effects on cellular function and viability.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(1-Pyrrolidinyl)1benzofuro[3,2-d]pyrimidine have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 4-(1-Pyrrolidinyl)1benzofuro[3,2-d]pyrimidine remains stable under specific conditions, allowing for prolonged exposure in in vitro and in vivo experiments
Dosage Effects in Animal Models
The effects of 4-(1-Pyrrolidinyl)1benzofuro[3,2-d]pyrimidine vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit tumor growth without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including damage to normal tissues and organs. These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects while maximizing efficacy.
Metabolic Pathways
4-(1-Pyrrolidinyl)1benzofuro[3,2-d]pyrimidine is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s metabolism can lead to the formation of active or inactive metabolites, which may influence its overall effects on cells and tissues . Understanding these metabolic pathways is crucial for predicting the compound’s behavior in biological systems and optimizing its therapeutic potential.
Transport and Distribution
The transport and distribution of 4-(1-Pyrrolidinyl)1benzofuro[3,2-d]pyrimidine within cells and tissues are essential for its biological activity. The compound is transported across cell membranes through specific transporters and binding proteins . Once inside the cells, it may localize to specific compartments or organelles, influencing its accumulation and activity. These factors play a critical role in determining the compound’s efficacy and safety in therapeutic applications.
Subcellular Localization
The subcellular localization of 4-(1-Pyrrolidinyl)1benzofuro[3,2-d]pyrimidine is a key determinant of its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . This localization can affect its interactions with biomolecules and its overall effects on cellular processes. Understanding the subcellular distribution of 4-(1-Pyrrolidinyl)1benzofuro[3,2-d]pyrimidine is essential for elucidating its mechanism of action and optimizing its therapeutic potential.
Properties
IUPAC Name |
4-pyrrolidin-1-yl-[1]benzofuro[3,2-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O/c1-2-6-11-10(5-1)12-13(18-11)14(16-9-15-12)17-7-3-4-8-17/h1-2,5-6,9H,3-4,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOBAIGZWWUGWPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=NC3=C2OC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-2-phenyl-N-1,3-thiazol-2-ylacetamide](/img/structure/B4435521.png)
![N-(3-chloro-4-fluorophenyl)-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4435534.png)
![1-(2-methoxyphenyl)-4-[3-(4-methylphenyl)propanoyl]piperazine](/img/structure/B4435537.png)
![5-{3-[5-(2-fluorophenyl)-2H-tetrazol-2-yl]propyl}-1,3,4-thiadiazol-2-amine](/img/structure/B4435544.png)

![N-benzyl[1]benzofuro[3,2-d]pyrimidin-4-amine](/img/structure/B4435558.png)

![N-[2-(4-morpholinylcarbonyl)phenyl]cyclohexanesulfonamide](/img/structure/B4435566.png)
![2-ethyl-4-morpholin-4-yl[1]benzofuro[3,2-d]pyrimidine hydrochloride](/img/structure/B4435569.png)
![N-cyclopentyl-2-{[1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}propanamide](/img/structure/B4435581.png)
![N-(4-chloro-2-methylphenyl)-2-[(3-cyano-2-pyridinyl)thio]acetamide](/img/structure/B4435589.png)

![N-cyclohexyl-2-[4-(2-methoxyphenyl)-1-piperazinyl]propanamide](/img/structure/B4435619.png)

